molecular formula C20H29FN2O4 B3970962 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate

1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate

Cat. No. B3970962
M. Wt: 380.5 g/mol
InChI Key: AQRYMSBXALVKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate, also known as LBT-999, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. LBT-999 belongs to the family of piperidine-based compounds, which have shown promising results in the treatment of various neurological disorders. In

Mechanism of Action

The mechanism of action of 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate involves the modulation of dopamine levels in the brain. This compound acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain. This leads to a decrease in the symptoms of dopamine-related disorders, such as psychosis and tremors.
Biochemical and Physiological Effects
Studies have shown that this compound has a high affinity for the dopamine D2 receptor, which is responsible for the regulation of dopamine levels in the brain. This compound acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain. This leads to a decrease in the symptoms of dopamine-related disorders, such as psychosis and tremors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a promising candidate for the treatment of dopamine-related disorders. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research and development of 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate. One of the future directions is to explore its potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and Tourette's syndrome. Another future direction is to investigate the potential of this compound as a diagnostic tool for dopamine-related disorders. Additionally, further research is needed to explore the potential side effects and toxicity of this compound in humans, which will be crucial for its clinical development.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the treatment of dopamine-related disorders, such as Parkinson's disease and schizophrenia. However, further research is needed to explore its potential side effects and toxicity in humans, which will be crucial for its clinical development.

Scientific Research Applications

1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate has shown potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound has a high affinity for the dopamine D2 receptor, which plays a crucial role in the regulation of dopamine levels in the brain. This makes this compound a promising candidate for the treatment of dopamine-related disorders.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2.C2H2O4/c1-15-6-12-21(13-7-15)17-8-10-20(11-9-17)14-16-4-2-3-5-18(16)19;3-1(4)2(5)6/h2-5,15,17H,6-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRYMSBXALVKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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